molecular formula C17H16N4OS B4049139 N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

Cat. No.: B4049139
M. Wt: 324.4 g/mol
InChI Key: UCBQNUFDGCBPMK-UHFFFAOYSA-N
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Description

N¹-Phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic propanamide derivative featuring a 1,2,4-triazole ring substituted with a phenyl group at position 1 and a sulfanyl (-S-) linker at position 2. The compound’s structure combines a propanamide backbone with a triazole-sulfanyl motif, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-13(16(22)19-14-8-4-2-5-9-14)23-17-18-12-21(20-17)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQNUFDGCBPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves the formation of the triazole ring followed by the attachment of the phenyl and propanamide groups. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often include the use of nickel catalysts, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl or triazole rings.

Scientific Research Applications

N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Medicine: Its structural features make it a candidate for the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, the triazole ring can bind to metal ions in enzymes, affecting their activity . The phenyl groups may also participate in hydrophobic interactions with biological membranes or proteins, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Features

The target compound’s sulfanyl-triazole moiety distinguishes it from other propanamide derivatives:

  • Triazole vs. Tetrazole : describes N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, where the tetrazole ring (a bioisostere for carboxylic acids) replaces the triazole-sulfanyl group. Tetrazoles enhance metabolic stability but may reduce lipophilicity compared to triazoles .
  • Sulfanyl vs.

Table 2: Structural and Functional Group Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Properties
Target compound Triazole-sulfanyl, propanamide ~397.45* Moderate polarity, lipophilic
1H-1,2,4-triazol-3-yl benzenesulfonamide Triazole-sulfonamide ~320–380† High polarity, H-bond donor
N-(4-Trifluoromethylphenyl)propanamide Trifluoromethyl, propanamide 271.69 High electronegativity
Tetrazole-propanamide () Tetrazole, propanamide 335.40 Metabolic stability

*Calculated based on formula; †Range from .

Table 3: Reported Bioactivities of Analogues

Compound Type Activity Key Substituents MIC/IC₅₀ (if reported) Reference
Triazole-sulfonamides Antimalarial (PfDHPS inhibition) CF₃, halogens Not specified
Imidazolylindol-propanol Antifungal Imidazole, propanol 0.001 μg/mL
Tetrazole-propanamide Undisclosed Tetrazole, ethylphenyl Not reported

Physicochemical Properties

  • Stability : Triazole rings are generally stable under physiological conditions, but sulfanyl linkages may be susceptible to oxidation compared to sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
Reactant of Route 2
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N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

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